REACTION_CXSMILES
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[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.[C:10]([O-])([O-])=O.[K+].[K+].IC>CN(C=O)C>[CH3:10][NH:6][C:5]1[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][C:4]=1[CH3:9] |f:1.2.3|
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Name
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|
Quantity
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2.03 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(N)C=C1)C
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Name
|
|
Quantity
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2.07 g
|
Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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0.63 mL
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Type
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reactant
|
Smiles
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IC
|
Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 14 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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After this time, the reaction mixture was quenched by the addition of a saturated aqueous solution of ammonium chloride
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (hexanes:EtOAc, 20:1)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |